N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide
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Overview
Description
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide is an organic compound with a complex structure featuring methoxymethyl, thiadiazol, pyrrolidinyl, and methanesulfonamide groups. This unique structure gives the compound significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: : Starting with a thiadiazole precursor, methoxymethylation is performed under specific conditions using reagents such as sodium methoxide and methylene chloride.
Pyrrolidine Derivation: : The 3-substituted pyrrolidine is then synthesized through a series of amination reactions, utilizing compounds like ethyl chloroformate and ammonia.
Final Coupling: : The thiadiazole and pyrrolidine derivatives are coupled under appropriate conditions, often requiring catalysts like palladium or nickel to form the final product.
Industrial production methods could scale up these processes with optimizations in yield and purity, employing advanced techniques like flow chemistry and continuous production systems.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide can undergo several types of reactions:
Oxidation: : Exposure to strong oxidizing agents like potassium permanganate may lead to the formation of sulfone derivatives.
Reduction: : Use of reducing agents such as lithium aluminum hydride could reduce the sulfonamide group to an amine.
Substitution: : The methoxymethyl group is susceptible to nucleophilic substitution reactions, where reagents such as hydrochloric acid or sodium hydroxide can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Amine derivatives.
Substitution: : Compounds with varied functional groups replacing the methoxymethyl group.
Scientific Research Applications
In Chemistry
This compound serves as a versatile intermediate in organic synthesis, facilitating the formation of various complex molecules due to its multi-functional nature.
In Biology
It may have potential as a bioactive molecule, interacting with specific enzymes or receptors, making it a candidate for drug development.
In Medicine
There could be applications in developing new therapeutic agents, particularly those targeting infectious diseases or metabolic disorders.
In Industry
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide could be used in material science for creating advanced polymers or as a specialized reagent in chemical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism involves binding to active sites, modifying protein functions, or altering biochemical pathways, which could affect cellular processes or metabolic functions.
Comparison with Similar Compounds
Similar Compounds
N-{1-[3-(methylthio)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide
N-{1-[3-(ethoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide
Uniqueness
While similar compounds share structural elements, N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide stands out due to its specific functional groups, which can confer unique reactivity and specificity in applications. Its methoxymethyl group, in particular, offers distinct reactivity compared to other alkyl or aryl substituents.
This complex compound represents an exciting frontier in various scientific fields. Feel free to dig deeper into any section or ask more about specific applications or reactions!
Properties
IUPAC Name |
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3S2/c1-13(19(3,15)16)8-4-5-14(6-8)10-11-9(7-17-2)12-18-10/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILDWLMXPIQBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC(=NS2)COC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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